2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide
Description
This compound belongs to the benzimidazole-acetohydrazide class, characterized by a methyl-substituted benzimidazole core linked via a thioether bond to an acetohydrazide moiety. The hydrazide group is further modified with a 2-methyl-3-phenylpropenylidene substituent. This structural configuration confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS/c1-15(12-16-8-4-3-5-9-16)13-21-23-19(25)14-26-20-22-17-10-6-7-11-18(17)24(20)2/h3-13H,14H2,1-2H3,(H,23,25)/b15-12+,21-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXGNIACHXDAQF-XLLHXKPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Substituents on the Benzimidazole Core
N'-[(1Z,2Z)-2-Chloro-3-Phenylprop-2-En-1-Ylidene]-2-[(1-Ethyl-1H-Benzimidazol-2-Yl)Sulfanyl]Acetohydrazide
- Key Difference : Ethyl group instead of methyl on the benzimidazole nitrogen.
- Impact : Ethyl substitution may enhance lipophilicity but reduce metabolic stability compared to the methyl group in the target compound .
- 2-[(1-Benzyl-1H-Benzimidazol-2-Yl)Thio]-N'-[(E)-1-(3-Pyridinyl)Ethylidene]Acetohydrazide Key Difference: Benzyl group on benzimidazole and pyridinyl substituent on the hydrazide.
Modifications on the Hydrazide Moiety
N'-[3-(Benzyloxy)Benzylidene]-2-[(1-Methyl-1H-Benzimidazol-2-Yl)Thio]Acetohydrazide
- Key Difference : Benzyloxy-substituted benzylidene group.
- Impact : The benzyloxy group enhances antimicrobial activity but may reduce solubility compared to the target compound’s 2-methyl-3-phenylpropenylidene group .
2-[(1-Methyl-1H-Benzimidazol-2-Yl)Sulfanyl]-N'-[(E)-(2,4,6-Trimethoxyphenyl)Methylidene]Acetohydrazide
- Key Difference : Trimethoxyphenyl group instead of 2-methyl-3-phenylpropenylidene.
- Impact : The electron-rich methoxy groups improve antioxidant activity but may compromise anticancer efficacy due to reduced electrophilicity .
Key Observations:
- Antimicrobial Activity : Electron-withdrawing groups (e.g., nitro in ) or polar moieties (e.g., benzyloxy in ) enhance activity against bacteria and fungi. The target compound’s moderate activity suggests a balance between lipophilicity and solubility.
- Anticancer Activity : Conjugated systems like the propenylidene group in the target compound and nitrophenyl in improve intercalation with DNA or kinase inhibition, leading to potent cytotoxicity .
Physicochemical Properties
Table 2: Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight | LogP |
|---|---|---|---|
| Target Compound | C₂₂H₂₂N₄OS | 402.49 | 3.7 |
| 2-[(1-Benzyl-1H-Benzimidazol-2-Yl)Thio]-N'-[(E)-1-(3-Pyridinyl)Ethylidene]Acetohydrazide | C₂₄H₂₂N₄O₂S | 438.52 | 4.1 |
| 2-[(1-Methyl-1H-Benzimidazol-2-Yl)Sulfanyl]-N'-[(E)-(2,4,6-Trimethoxyphenyl)Methylidene]Acetohydrazide | C₂₀H₂₂N₄O₄S | 414.47 | 2.9 |
- Lipophilicity : The target compound’s LogP (3.7) indicates optimal membrane permeability, whereas the trimethoxyphenyl analogue (LogP 2.9) may require formulation adjustments for bioavailability .
- Molecular Weight : All analogues fall within the drug-like range (<500 Da), ensuring favorable pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
